1-Methoxypiperidine-4-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-methoxypiperidine-4-carboxamide |
InChI |
InChI=1S/C7H14N2O2/c1-11-9-4-2-6(3-5-9)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI Key |
FYGWUXSURKPJEK-UHFFFAOYSA-N |
Canonical SMILES |
CON1CCC(CC1)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
General Approaches to Piperidine (B6355638) and Substituted Piperidine Synthesis
The construction of the piperidine core can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Intramolecular Cyclization Strategies
Intramolecular cyclization is a powerful method for the formation of the piperidine ring, typically involving a substrate that contains both a nitrogen source (often an amine) and a reactive site for ring closure. chemicalbook.com A new carbon-nitrogen or carbon-carbon bond is formed during the cyclization process. chemicalbook.com There are numerous approaches to induce this ring closure, including metal-catalyzed cyclizations, electrophilic cyclization, and the aza-Michael reaction. chemicalbook.com The specific nature of the reactive groups and the reaction conditions dictate the efficiency and stereochemical outcome of the cyclization. For instance, the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes, mediated by an acid, can lead to the formation of piperidines. chemicalbook.com This process involves the formation of an iminium ion intermediate which is subsequently reduced. chemicalbook.com
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer a highly efficient route to complex piperidine scaffolds by combining three or more starting materials in a single synthetic operation. researchgate.net This approach is atom-economical and allows for the rapid generation of molecular diversity. researchgate.net A notable example is the one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester, which can be catalyzed by agents like tetrabutylammonium (B224687) tribromide or zirconium oxychloride to produce highly functionalized piperidine derivatives. researchgate.net The development of new and creative multicomponent routes to the piperidine framework remains an active area of research. researchgate.net Biocatalytic approaches, such as the use of immobilized Candida antarctica lipase (B570770) B (CALB), have also been successfully employed in MCRs to synthesize piperidines. nih.gov
Reductive Amination and Hydrosilylation Methodologies
Reductive amination is a cornerstone of C-N bond formation and is widely used in the synthesis of piperidines. nih.gov This two-step process typically involves the condensation of an amine with an aldehyde or ketone to form an imine or enamine, which is then reduced to the corresponding amine. chemicalbook.comnih.gov This method has been applied in [5+1] annulation strategies for piperidine synthesis. chemicalbook.com An iron-catalyzed reductive amination of ω-amino fatty acids, utilizing phenylsilane (B129415) as a key reagent, has been developed for the efficient preparation of piperidines. chemicalbook.com In this reaction, phenylsilane facilitates the formation and reduction of the imine, initiates cyclization, and reduces the piperidinone intermediate. chemicalbook.com Borane-pyridine complex (BAP) has been shown to be an effective and less toxic alternative to sodium cyanoborohydride for the reductive amination of piperidines with a variety of aldehydes. chemicalbook.comstackexchange.com
Radical-Mediated Cyclization Pathways
Radical-mediated cyclizations provide a unique avenue for the synthesis of piperidine rings. These reactions often proceed under mild conditions and can tolerate a wide range of functional groups. sciencemadness.org One approach involves the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters to yield 2,4,5-trisubstituted piperidines. nih.govresearchgate.net The diastereoselectivity of such reactions can be influenced by the choice of radical initiator and reaction conditions. researchgate.net For example, triethylborane (B153662) can act as a radical initiator for the intramolecular cyclization of 1,6-enynes to form polysubstituted alkylidene piperidines. chemicalbook.com Another strategy involves a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes. chemicalbook.comchemicalbook.com
Asymmetric Synthesis for Stereoisomeric Control
The control of stereochemistry is crucial in the synthesis of biologically active piperidine derivatives. Asymmetric synthesis aims to produce enantiomerically enriched piperidines, often employing chiral catalysts, auxiliaries, or starting materials. chemicalbook.comnih.gov A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids and a pyridine (B92270) derivative has been reported to produce 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. mdpi.com Another strategy involves an exocyclic chirality-induced nitroalkene/amine/enone (NAE) condensation reaction to furnish enantiopure substituted piperidines. nih.govchemicalbook.com The use of chiral amines in this reaction can lead to complete chirality induction. chemicalbook.com Ozonolysis of cyclopentenes followed by reductive aminocyclization using optically active benzylic amines is another method to obtain optically active 2-substituted piperidines. researchgate.net
Synthetic Pathways for 1-Methoxypiperidine-4-carboxamide and Analogous Structures
A likely synthetic strategy would commence with a readily available starting material such as Isonipecotamide (B28982) (piperidine-4-carboxamide). The synthesis would then proceed through N-alkoxylation.
A potential, albeit not explicitly documented, two-step synthesis could be envisioned:
N-Hydroxylation of Piperidine-4-carboxamide: The piperidine nitrogen of isonipecotamide could be oxidized to the corresponding N-hydroxy derivative. This transformation can be challenging and may require specific oxidizing agents that are compatible with the amide functionality.
O-Methylation of N-Hydroxypiperidine-4-carboxamide: The resulting N-hydroxy group could then be methylated using a suitable methylating agent, such as methyl iodide in the presence of a base, to yield this compound.
Alternatively, a route starting from a precursor with the nitrogen already in the desired oxidation state could be employed. For instance, the synthesis could start from 1-hydroxypiperidine, which is then functionalized at the 4-position.
A more practical and precedented approach would involve the synthesis of a suitable piperidine-4-carboxylic acid derivative, which is then converted to the carboxamide, followed by modification of the nitrogen atom. A representative, multi-step synthetic sequence is outlined below:
Step 1: Synthesis of a Protected Piperidine-4-carboxylic Acid Ester
The synthesis would likely begin with a commercially available piperidine derivative, such as methyl isonipecotate (methyl piperidine-4-carboxylate). The piperidine nitrogen would be protected to prevent side reactions in subsequent steps. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.
The reaction for this step would be: Methyl isonipecotate + Di-tert-butyl dicarbonate (B1257347) (Boc)₂O → 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester
This reaction is typically carried out in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758). chemicalbook.com
Step 2: Hydrolysis of the Ester to the Carboxylic Acid
The methyl ester of the Boc-protected piperidine is then hydrolyzed to the corresponding carboxylic acid. This is typically achieved by treatment with a base such as lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent like methanol (B129727) or tetrahydrofuran, followed by acidification.
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid methyl ester → 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Step 3: Amidation of the Carboxylic Acid
The carboxylic acid is then converted to the primary carboxamide. This can be accomplished using a variety of amide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), in the presence of an amine source (ammonia or an ammonia (B1221849) equivalent) and a non-nucleophilic base like diisopropylethylamine (DIPEA). nih.gov
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid → tert-butyl 4-carbamoylpiperidine-1-carboxylate
Step 4: Deprotection of the Piperidine Nitrogen
The Boc protecting group is removed from the piperidine nitrogen. This is typically achieved under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane or with hydrochloric acid in an organic solvent.
tert-butyl 4-carbamoylpiperidine-1-carboxylate → Isonipecotamide
Step 5: Synthesis of this compound
The final step would involve the introduction of the methoxy (B1213986) group onto the piperidine nitrogen. This is a challenging transformation. A possible, though not directly precedented, route could involve the reaction of isonipecotamide with a suitable methoxylating agent.
A more plausible, alternative route to the final product would involve starting with 1-methoxypiperidine (B8330441) and introducing the carboxamide functionality at the 4-position. However, this would likely involve a more complex synthetic sequence.
Given the available literature, the synthesis of various substituted piperidine-4-carboxamides has been reported. For example, a series of N-substituted phenacyl piperidine derivatives have been synthesized and evaluated for their biological activity. researchgate.net The synthesis of isonipecotamide derivatives as dual inhibitors of thrombin and cholinesterases has also been described, where isonipecotamide is coupled with various aniline (B41778) intermediates using coupling reagents like TBTU/DIPEA. nih.gov
The following table summarizes different coupling reagents that can be used for the amidation step in the synthesis of piperidine-4-carboxamide derivatives:
| Coupling Reagent | Base | Solvent | Reference |
| TBTU | DIPEA | DMF | nih.gov |
| HATU | DIEA | CH₂Cl₂ | (from a similar synthesis) |
| EDC/HOBt | NMM | CH₂Cl₂ | (from a similar synthesis) |
Table 1: Examples of Coupling Reagents for Amide Bond Formation
Strategies for Piperidine-4-carboxamide Core Construction
The formation of the piperidine-4-carboxamide scaffold is a critical first step. Several synthetic routes are available for constructing this heterocyclic core.
One of the most common and industrially scalable methods is the catalytic hydrogenation of pyridine-4-carboxamide . This reaction typically employs transition metal catalysts such as rhodium, ruthenium, or palladium on a solid support like carbon. nih.govrsc.org The hydrogenation process reduces the aromatic pyridine ring to the saturated piperidine ring. For instance, rhodium on carbon (Rh/C) has been used for the reduction of various unprotected pyridines under mild conditions. rsc.org Similarly, cobalt and nickel-based nanocatalysts have also been shown to be effective for pyridine hydrogenation. nih.gov The reaction conditions, including pressure, temperature, and solvent, are crucial for achieving high yields and selectivity. researchgate.netgoogle.com
Another approach involves the cyclization of acyclic precursors . For example, substituted piperidines can be synthesized through the cyclization of amino alcohols with aldehydes, catalyzed by iridium complexes. mdpi.com Gold-catalyzed hydroamination of unactivated olefins is another modern technique to form protected nitrogen heterocycles. organic-chemistry.org
Furthermore, the functionalization of pre-existing piperidine rings can be employed. Starting from piperidine-4-carboxylic acid, which is commercially available, the carboxamide group can be introduced. This approach separates the construction of the ring from the formation of the amide functionality. researchgate.net
A summary of common methods for constructing the piperidine core is presented below:
| Method | Description | Key Reagents/Catalysts | Selectivity |
| Catalytic Hydrogenation | Reduction of a pyridine-4-carboxamide precursor. | Rh/C, Ru/C, Pd/C, PtO₂, Raney-Ni | High, but stereoselectivity can be challenging without chiral auxiliaries. nih.govrsc.org |
| Alkene Cyclization | Intramolecular cyclization of an alkene with a tethered amine. | Gold(I) complexes, Iodine(III) oxidants | Good, can be stereoselective depending on the catalyst and substrate. mdpi.com |
| Reductive Amination | Cyclization of a dicarbonyl compound with an amine source. | NaBH₃CN, NaBH(OAc)₃ | Often produces a mixture of stereoisomers. |
| Nitro-Mannich/Reduction | Asymmetric synthesis through a nitro-Mannich reaction followed by reduction. | Organocatalysts, reducing agents | Can provide high stereoselectivity. mdpi.com |
Introduction of the N-1 Methoxy Substituent
Once the piperidine-4-carboxamide core is established, the next crucial step is the introduction of the methoxy group at the nitrogen atom (N-1). This transformation can be approached in several ways.
A common strategy involves the N-oxidation of the piperidine nitrogen followed by alkylation . The piperidine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). researchgate.netnih.govgoogle.com The resulting N-oxide can then be methylated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate, to furnish the N-methoxypiperidine derivative. google.com This two-step process is generally effective for tertiary amines.
Another potential method is anodic methoxylation . Electrochemical methods have been developed for the α-methoxylation of N-acylpiperidines. nih.govnih.gov While this typically occurs at the carbon adjacent to the nitrogen, modifications of this approach could potentially be adapted for N-methoxylation under specific conditions.
Direct N-alkoxylation of piperidines is less common but can be achieved. Stereodivergent allylation of N-alkoxy bicyclic lactams has been reported, suggesting the feasibility of introducing alkoxy groups onto nitrogen within a cyclic system. researchgate.net
Amide Bond Formation Methodologies
The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling 1-methoxypiperidine-4-carboxylic acid with ammonia or a protected ammonia equivalent. The direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. luxembourg-bio.com Therefore, activation of the carboxylic acid is necessary.
A wide array of coupling reagents have been developed for this purpose. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine. luxembourg-bio.comcreative-peptides.com
Common classes of coupling reagents include:
Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These are widely used but can lead to racemization if a chiral carboxylic acid is used. luxembourg-bio.compeptide.compeptide.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress this side reaction. creative-peptides.compeptide.comgoogle.com
Phosphonium Salts : Reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are highly efficient. peptide.comsigmaaldrich.com They form highly reactive acylphosphonium species.
Uronium/Aminium Salts : Examples include O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU). creative-peptides.comsigmaaldrich.comyoutube.com These are some of the most effective coupling reagents, known for fast reaction times and low rates of racemization. creative-peptides.com
The choice of coupling reagent and reaction conditions depends on the specific substrates and the desired purity of the final product. nih.gov
| Coupling Reagent Class | Examples | Mechanism of Action | Advantages | Disadvantages |
| Carbodiimides | DCC, EDC | Forms a highly reactive O-acylisourea intermediate. peptide.com | Cost-effective, widely available. | Can cause racemization, byproduct removal can be difficult (for DCC). luxembourg-bio.compeptide.com |
| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an acylphosphonium salt, which is a highly activated species. sigmaaldrich.comoup.com | High reactivity, good for sterically hindered couplings. | Can be expensive, byproducts may be difficult to remove. |
| Uronium/Aminium Salts | HBTU, HATU, HCTU | Forms a highly reactive OBt or OAt active ester. creative-peptides.comsigmaaldrich.com | High efficiency, fast reaction rates, low racemization. creative-peptides.com | Can undergo side reactions like guanidinylation of the amine. sigmaaldrich.com |
Mechanistic Aspects of this compound Synthesis and Derivatization
Nucleophilic Acyl Substitution Mechanisms in Amide Synthesis
The formation of the carboxamide group in this compound from its corresponding carboxylic acid and an amine source is a classic example of a nucleophilic acyl substitution reaction. This reaction class is fundamental to the synthesis of carboxylic acid derivatives. researchgate.net
The general mechanism proceeds through a two-step addition-elimination pathway:
Nucleophilic Addition : The nitrogen atom of the amine acts as a nucleophile and attacks the electrophilic carbonyl carbon of the activated carboxylic acid. This breaks the carbonyl π-bond and forms a tetrahedral intermediate. researchgate.net
Elimination : The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the leaving group (originally derived from the activating agent) is expelled. researchgate.net
The reactivity of the carboxylic acid derivative is crucial for the success of this reaction. Unactivated carboxylic acids are poor electrophiles, and their hydroxyl group is a poor leaving group. Activating agents, as discussed previously, transform the hydroxyl group into a much better leaving group, thereby facilitating the reaction.
Activation Strategies for Carboxylic Acid Derivatives
The key to efficient amide bond formation is the activation of the carboxylic acid. This is achieved by converting the hydroxyl group into a good leaving group, which makes the carbonyl carbon more susceptible to nucleophilic attack. luxembourg-bio.com
Carbodiimide-based activation , often in the presence of additives, is a widely used strategy. The carbodiimide (B86325) (e.g., DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate can then be attacked by the amine to form the amide. However, the O-acylisourea can also rearrange to a stable N-acylurea, a common side reaction. peptide.com Additives like HOBt intercept the O-acylisourea to form an active ester, which is less prone to side reactions and racemization but still highly reactive towards the amine. creative-peptides.compeptide.comgoogle.com
Phosphonium and uronium/aminium salt reagents (e.g., BOP, HBTU, HATU) provide another powerful activation strategy. These reagents react with the carboxylate to form even more reactive intermediates, such as acylphosphonium salts or active esters (e.g., OBt or OAt esters). sigmaaldrich.comoup.com These intermediates rapidly react with the amine to yield the desired amide with high efficiency. The choice of reagent can be tailored to the specific requirements of the synthesis, such as overcoming steric hindrance or minimizing epimerization in chiral substrates. sigmaaldrich.com
Key Intramolecular Cyclization Reaction Mechanisms
The synthesis of the piperidine ring, a ubiquitous scaffold in pharmaceuticals, can be efficiently achieved through various intramolecular cyclization strategies. These methods involve the formation of the heterocyclic ring from an acyclic precursor containing all the necessary atoms. While specific literature detailing the intramolecular cyclization to form this compound is not extensively available, several established mechanisms for the synthesis of substituted piperidines can be proposed as viable routes. These primarily include radical-mediated cyclizations and reductive amination cyclizations of functionalized linear chains.
One of the most notable methods for the formation of N-heterocycles is the Hofmann-Löffler-Freytag reaction, a radical-mediated process. researchgate.netresearchgate.net This reaction typically involves the generation of an aminyl radical from an N-haloamine precursor under thermal or photochemical conditions. researchgate.netresearchgate.net For the synthesis of a 1-methoxypiperidine derivative, a plausible precursor would be an N-chloro-N-methoxyamine. The key steps of this proposed mechanism are outlined below:
N-Haloamine Formation: The starting acyclic N-methoxyamine is treated with a halogenating agent, such as N-chlorosuccinimide (NCS), to form the corresponding N-chloro-N-methoxyamine.
Radical Generation: The N-chloroamine is then subjected to heat or UV light, often in the presence of an acid, to homolytically cleave the N-Cl bond, generating a highly reactive N-centered radical. researchgate.net
Intramolecular Hydrogen Abstraction: The nitrogen radical undergoes a 1,5-hydrogen atom transfer from a carbon atom within the same molecule, typically from the δ-position, to form a more stable carbon-centered radical. This step is crucial for the regioselectivity of the cyclization.
Ring Closure: The carbon radical is then trapped by the halogen atom to form a δ-haloamine.
Final Cyclization: Subsequent treatment with a base promotes an intramolecular nucleophilic substitution, where the nitrogen displaces the halide to form the piperidine ring.
Another plausible approach involves the intramolecular reductive cyclization of a precursor containing both a ketone and an oxime functionality, which can be derived from a 1,5-diketone. ajchem-a.com This method has been successfully applied to the diastereoselective preparation of polysubstituted N-hydroxypiperidines, which are structurally analogous to N-methoxypiperidines. ajchem-a.com The proposed pathway for forming a this compound derivative would be as follows:
Precursor Synthesis: A suitable acyclic precursor would be a 1,5-dicarbonyl compound. The carboxamide functionality could be introduced prior to or after cyclization. For the cyclization step, one of the carbonyl groups would be converted to an O-methyl oxime ether.
Reductive Cyclization: The keto-O-methyl oxime is then treated with a reducing agent, such as sodium cyanoborohydride (NaBH₃CN). ajchem-a.com The ketone is reduced to a hydroxyl group, and the oxime ether is reduced to an N-methoxyamine, which then undergoes intramolecular cyclization with the newly formed hydroxyl group (acting as a leaving group after activation) to form the piperidine ring.
The choice of synthetic route and the specific reaction conditions can significantly influence the yield and stereoselectivity of the final product. rasayanjournal.co.in Factors such as the nature of the substituents, the solvent, and the catalyst play a critical role in the efficiency of these cyclization reactions. rasayanjournal.co.in
Below are tables summarizing key aspects of these proposed intramolecular cyclization reactions for the synthesis of piperidine derivatives, which could be adapted for the synthesis of this compound.
Table 1: Proposed Hofmann-Löffler-Freytag Reaction for N-Methoxypiperidine Synthesis
| Step | Description | Reagents/Conditions | Intermediate/Product |
| 1 | N-Halogenation | N-Chlorosuccinimide (NCS) | N-Chloro-N-methoxyamine precursor |
| 2 | Radical Generation | Heat or UV light, acid | N-Methoxyaminyl radical |
| 3 | 1,5-H Abstraction | Intramolecular | δ-Carbon radical |
| 4 | Halogen Rebound | Intramolecular | δ-Halo-N-methoxyamine |
| 5 | Cyclization | Base (e.g., NaOH) | 1-Methoxypiperidine derivative |
Table 2: Proposed Reductive Cyclization for N-Methoxypiperidine Synthesis
| Step | Precursor Type | Key Transformation | Reagents | Product |
| 1 | 1,5-Diketone derivative | Oximation of one carbonyl | Methoxylamine hydrochloride | 1,5-Dione-monomethyloxime |
| 2 | 1,5-Dione-monomethyloxime | Reductive Cyclization | Sodium cyanoborohydride (NaBH₃CN) | N-Methoxypiperidine derivative |
Preclinical Biological Activity and Pharmacological Investigation in Vitro
Receptor Binding and Ligand Activity
The piperidine (B6355638) framework is also a common feature in ligands developed for various receptors in the central nervous system.
Derivatives based on a piperidine scaffold have been synthesized as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of neurological functions and disorders. A study of arylalkylsulfonyl piperidine-based derivatives identified compounds with high affinity and selectivity for the σ1 receptor. nih.gov Specifically, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine was identified as a potent ligand with a high selectivity ratio (96-fold) for the σ1 receptor (Ki = 0.96 nM) over the σ2 receptor (Ki = 91.8 nM). nih.gov
Additionally, piperidine-containing compounds have been developed as antagonists for the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. A derivative, 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, was identified as a potent and selective antagonist for the NR1/2B subunit of the NMDA receptor. nih.gov
Table 5: Receptor Binding Affinity of Piperidine Derivatives
| Compound | Target Receptor | Binding Affinity (Ki) | Selectivity |
|---|---|---|---|
| 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine | Sigma-1 (σ1) | 0.96 nM | 96-fold over Sigma-2 (σ2) |
| 4-hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine | NMDA (NR1/2B subunit) | IC50 = 0.025 µM (for a related analog) | Selective for NR1/2B |
This table shows the receptor binding data for selected piperidine-based compounds. nih.govnih.gov
Serotonin (B10506) Receptor Agonism (e.g., 5-HT4)
Furthermore, the design of ligands containing a carboxamide nucleus has been explored for activity across various serotonin receptor subtypes. Studies on 5-norbornene-2-carboxamide derivatives linked to arylpiperazine moieties have yielded compounds with high affinity for 5-HT1A and 5-HT2A receptors, demonstrating that the carboxamide structure is a critical component for receptor interaction. mdpi.com The stereochemistry of the piperidine ring and its substituents also plays a crucial role in determining selectivity between serotonin and other monoamine transporters. nih.gov
Sigma Receptor (σ1, σ2) Ligand Binding Characteristics
The piperidine moiety is a well-established structural feature in ligands for sigma (σ) receptors, which are implicated in a variety of neurological functions and diseases. nih.gov Research has shown that piperidine-4-carboxamide derivatives can be potent ligands for both σ1 and σ2 subtypes.
A study of N-substituted piperidine-4-carboxamide derivatives revealed that the nature of the substituent on the amide nitrogen and the piperidine nitrogen critically influences binding affinity and selectivity. nih.gov For example, attaching a 4-chlorobenzyl group to the piperidine nitrogen of a tetrahydroquinoline-based carboxamide (2k ) resulted in very high σ1 affinity (Ki = 3.7 nM) and a 351-fold selectivity over the σ2 receptor. nih.gov The piperidine ring itself has been identified as a key element for dual histamine (B1213489) H3 and σ1 receptor activity. polimi.itacs.org In one study, replacing a piperazine (B1678402) ring with a piperidine ring in a series of compounds dramatically increased σ1 receptor affinity from 1531 nM to 3.64 nM. polimi.itacs.org
The table below summarizes the sigma receptor binding affinities for selected piperidine derivatives from various studies, illustrating the scaffold's tunability.
| Compound | σ1 Receptor Ki (nM) | σ2 Receptor Ki (nM) | Selectivity (Ki σ2/Ki σ1) | Source |
| Compound 2k | 3.7 | 1300 | 351 | nih.gov |
| Compound 5 | 3.64 | 100.3 | 27.5 | acs.org |
| Compound 11 | 6.2 | 87.4 | 14.1 | acs.org |
| Compound 1 | 3.2 | - | - | rsc.org |
| Compound 1a | 1.18 | 809 | 686 | uniba.it |
| Compound 1b | 1.49 | 227 | 152 | uniba.it |
This table presents data for various piperidine derivatives, not 1-Methoxypiperidine-4-carboxamide itself. Compound identifiers are from the cited sources.
Dopamine (B1211576) Reuptake Transporter Modulation
Substituted piperidine analogs have been investigated as inhibitors of monoamine reuptake transporters, including the dopamine transporter (DAT). The stereochemistry and substitution pattern on the piperidine ring are critical determinants of potency and selectivity.
Studies on 3,4-disubstituted piperidine analogues revealed that specific isomers could selectively target DAT and the norepinephrine (B1679862) transporter (NET), while other isomers preferentially target the serotonin transporter (SERT). nih.gov For instance, (+)-cis-isomers of certain thioacetamide-bearing 4-(4-chlorophenyl)piperidines show selectivity for NET, with one compound exhibiting a low nanomolar Ki for NET but 39-fold and 321-fold lower potency at DAT and SERT, respectively. nih.govutmb.edu This demonstrates that the piperidine scaffold can be finely tuned to achieve specific transporter inhibition profiles. While these studies did not include this compound, they underscore the principle that N-substitution on the piperidine ring significantly impacts monoamine transporter activity. nih.gov
Antimicrobial Efficacy Investigations (In Vitro)
The piperidine scaffold is present in numerous molecules with antimicrobial properties. Derivatives of piperidine-4-carboxamide have been synthesized and evaluated against a range of bacterial and fungal pathogens.
Antibacterial Spectrum and Potency Against Specific Pathogens
Piperidine-4-carboxamide derivatives have been identified as a promising class of antibacterial agents, notably as inhibitors of DNA gyrase in Mycobacterium abscessus, a bacterium known for its intrinsic multidrug resistance. asm.org These compounds have demonstrated bactericidal activity and the ability to combat biofilms. asm.org
Other studies on different piperidine derivatives have shown broad-spectrum activity. For example, certain piperidin-4-one derivatives exhibited good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, newly synthesized piperidine derivatives showed activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.netbiointerfaceresearch.com A study on sulfonyl piperidine carboxamide derivatives also reported moderate to good activity against both Gram-positive and Gram-negative microorganisms. researchgate.net
The table below shows the in vitro antibacterial activity for representative piperidine derivatives against selected pathogens.
| Compound Class/Derivative | Bacterium | Activity Measurement | Result | Source |
| Piperidine-4-carboxamides (P4C) | Mycobacterium abscessus | MIC | 2- to 8-fold increase in resistant strains | asm.org |
| Piperidin-4-one derivatives | S. aureus, B. subtilis | Zone of Inhibition | Good activity vs. Ampicillin | biomedpharmajournal.org |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Staphylococcus aureus | Zone of Inhibition (20 µL) | 16 mm | biointerfaceresearch.com |
| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate | Escherichia coli | Zone of Inhibition (20 µL) | 14 mm | biointerfaceresearch.com |
| N-benzoyl piperidine-4-carboxamide | S. aureus | Zone of Inhibition | 11.3 mm | researchgate.net |
| N-benzoyl piperidine-4-carboxamide | E. coli | Zone of Inhibition | 9.6 mm | researchgate.net |
This table presents data for various piperidine derivatives, not this compound itself. MIC = Minimum Inhibitory Concentration.
Antifungal Activities
The piperidine core is found in established antifungal agents, and novel derivatives continue to be explored for this purpose. academicjournals.org Several classes of piperidine and carboxamide derivatives have shown promising in vitro antifungal efficacy.
For instance, a series of pyridine (B92270) carboxamide derivatives were found to have moderate to good antifungal activity, with one compound showing an IC50 value of 5.6 mg/L against succinate (B1194679) dehydrogenase (SDH) from Botrytis cinerea, a key enzyme in fungal respiration. nih.gov Thiosemicarbazide derivatives containing a piperidine fragment also exhibited moderate to good fungicidal activities, with some compounds showing EC50 values below 10 μg/mL against pathogens like Pythium aphanidermatum and Rhizoctonia solani. mdpi.com Other research has highlighted the antifungal potential of piperidine-based surfactants against Candida albicans and Cryptococcus neoformans. researchgate.net
The table below summarizes the antifungal activity of various piperidine and carboxamide derivatives.
| Compound Class/Derivative | Fungus | Activity Measurement | Result | Source |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Botrytis cinerea | SDH Inhibition IC50 | 5.6 mg/L | nih.gov |
| Thiosemicarbazide-piperidine hybrid (3b) | Pythium aphanidermatum | EC50 | < 10 µg/mL | mdpi.com |
| Thiosemicarbazide-piperidine hybrid (3b) | Rhizoctonia solani | EC50 | < 10 µg/mL | mdpi.com |
| Piperidin-4-one thiosemicarbazone derivatives | Candida albicans | Zone of Inhibition | Significant activity vs. Terbinafine | biomedpharmajournal.org |
| N-benzoyl piperidine-4-carboxamide | Candida albicans | Zone of Inhibition | 18.6 mm | researchgate.net |
This table presents data for various piperidine derivatives, not this compound itself. IC50 = Half-maximal inhibitory concentration; EC50 = Half-maximal effective concentration.
Anticancer Efficacy and Mechanistic Elucidation (In Vitro Cellular Models)
The carboxamide functional group is a feature of many anticancer agents, and the piperidine scaffold has been used to develop novel compounds with antiproliferative properties. nih.gov A notable example is the class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which have been identified as a new chemotype of tubulin inhibitors. nih.govnih.govusc.edu These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
In vitro studies have demonstrated the potent antiproliferative activity of these compounds. Optimization of the structure led to a derivative with a GI50 (50% growth inhibition) value of 120 nM in the DU-145 prostate cancer cell line. nih.gov Biochemical assays confirmed that these piperidine-1-carboxamides inhibit tubulin polymerization, with one hit compound showing an IC50 of 3.0 µM in a tubulin assembly assay. nih.gov This mechanism of action is shared by other successful chemotherapeutic agents. Other pyrrole-based carboxamides have also been shown to target the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest and apoptosis in breast, lung, and prostate cancer cell lines. mdpi.com
The table below presents the in vitro anticancer activity for a representative piperidine-1-carboxamide (B458993) tubulin inhibitor.
| Compound | Cell Line | Assay | Result (µM) | Mechanism | Source |
| Optimized Compound 12a | DU-145 (Prostate) | GI50 | 0.120 | Tubulin Inhibitor | nih.gov |
| Hit Compound 2 | DU-145 (Prostate) | GI50 | >10 | Tubulin Inhibitor | nih.gov |
| Hit Compound 2 | Tubulin Assembly | IC50 | 3.0 | Tubulin Inhibitor | nih.gov |
| Cisplatin Complex | Hep-G2 (Liver) | IC50 | 1.70 - 9.41 (µg/mL) | - | researchgate.net |
| Piperine-carboximidamide (VIk) | 4 Cancer Cell Lines | GI50 | 0.035 | EGFR/BRAF/CDK2 Inhibitor | nih.gov |
This table presents data for various piperidine derivatives, not this compound itself. GI50 = 50% growth inhibition concentration; IC50 = Half-maximal inhibitory concentration.
Inhibition of Cancer Cell Proliferation
No data is available on the inhibitory effects of this compound on the proliferation of cancer cell lines.
Microtubule Dynamics Disruption Mechanisms
There is no information regarding the mechanisms by which this compound may disrupt microtubule dynamics.
Apoptosis Induction Pathways in Malignant Cell Lines
Information on the pathways of apoptosis induction in malignant cell lines by this compound is not available in the current scientific literature.
Selective Inhibition of Tumor-Associated Enzymes
There are no findings on the selective inhibition of tumor-associated enzymes by this compound.
Structure Activity Relationship Sar Studies
Methodological Frameworks for SAR Elucidation
The elucidation of the structure-activity relationships of 1-methoxypiperidine-4-carboxamide and its analogs is a multifaceted process that integrates rational design, high-throughput screening, and computational modeling to systematically probe the impact of structural modifications on biological activity.
Rational Design and Systematic Analog Synthesis
The journey to potent and selective drug candidates often begins with the rational design and systematic synthesis of analogs. researchgate.net This approach involves the strategic modification of the lead compound, this compound, to explore the chemical space around it. For instance, researchers have systematically synthesized series of related compounds, such as 4-methoxy-3-(piperidin-4-yl)oxy benzamides, to investigate the impact of substituents on the piperidine (B6355638) ring and the amide functionality. nih.gov This methodical process allows for the identification of key structural features that govern the compound's interaction with its biological target. The synthesis of piperidine derivatives can be achieved through various methods, including the functionalization of pre-existing ring systems and multi-component reactions, which offer efficient pathways to a diverse range of analogs. researchgate.netnih.govajchem-a.com
High-Throughput Biological Profiling for Selectivity Mapping
To efficiently assess the biological activity of the synthesized analogs, high-throughput screening (HTS) is an indispensable tool. sigmaaldrich.comyoutube.com HTS allows for the rapid testing of large numbers of compounds against a panel of biological targets, providing a comprehensive map of their selectivity. nih.govnih.gov This is crucial for identifying compounds that exhibit high affinity for the desired target while minimizing off-target effects. For example, a high-throughput screen of a large compound library led to the initial identification of 4-methoxy-3-(piperidin-4-yl) benzamides as inhibitors of the presynaptic choline (B1196258) transporter. nih.gov The data generated from HTS not only helps in selecting promising candidates for further development but also provides valuable information for refining the SAR models.
Computational Quantitative Structure-Activity Relationship (QSAR) Modeling
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, play a pivotal role in modern drug discovery. nih.govresearchgate.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for developing 3D-QSAR models. uniroma1.itunicamp.brmdpi.com These models correlate the 3D structural and physicochemical properties of molecules with their biological activities. By generating contour maps, CoMFA and CoMSIA can visualize regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. unicamp.brmdpi.com This information provides deep insights into the ligand-receptor interactions and guides the rational design of new, more potent analogs. unicamp.br
Influence of Molecular Substructures on Biological Activity
The biological activity of this compound derivatives is exquisitely sensitive to subtle changes in their molecular architecture. The stereochemistry and the nature of substituents on the piperidine ring are critical determinants of their potency and target specificity.
Stereochemical Effects on Target Specificity and Potency
Chirality plays a crucial role in the biological activity of many drugs, and piperidine derivatives are no exception. The spatial arrangement of atoms can significantly impact how a molecule interacts with its biological target. Studies on various piperidine derivatives have demonstrated that different stereoisomers can exhibit vastly different potencies and selectivities. nih.gov For example, in a series of CCR5 antagonists based on a piperazinopiperidine scaffold, the S-configuration of a benzylic substituent on the piperazine (B1678402) ring was found to be vital for binding affinity. rsc.org Similarly, the stereochemistry at different positions on the piperidine ring can influence the biological activities of piperidin-4-one derivatives. nih.gov The synthesis of enantiomerically pure piperidine derivatives is therefore a key aspect of optimizing their pharmacological profile. acs.org
Substituent Effects on the Piperidine Ring System
The introduction of various substituents onto the piperidine ring provides a powerful means to modulate the pharmacological properties of this compound analogs. The nature, size, and position of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. researchgate.netthieme-connect.com For instance, research on piperidine-based cocaine analogs has shown that modifications at the 3α-position of the piperidine ring can dramatically alter their activity at monoamine transporters. researchgate.net Similarly, in the development of CCR5 inhibitors, it was found that bulky or aryl substituents at the 2-position of the piperazine ring were detrimental to activity. rsc.org A systematic exploration of substituent effects allows for the fine-tuning of the molecule's properties to achieve the desired therapeutic profile.
Below is a table summarizing the structure-activity relationships of various piperidine derivatives, highlighting the impact of different substituents on their biological activity.
| Compound Series | Substituent Modification | Effect on Biological Activity | Reference |
| Piperazine-1-carboxamidines | Large substituents on the phenyl group at R³ and R⁵ positions | Increased ROS accumulation and fungicidal activity | nih.gov |
| Piperazinopiperidine amides | S-configuration of the benzylic-substituent on the piperazine ring | Vital for CCR5 binding affinity | rsc.org |
| 4-Phenyl piperidines | Modifications to the 4-phenyl scaffold | Excellent agonistic activity towards the mu receptor | nih.gov |
| Piperine derivatives | Modifications to the side chain | Potent PPARγ agonistic activity | nih.gov |
| Piperidin-4-one derivatives | Addition of a thiosemicarbazone moiety | Enhanced antifungal activity | biomedpharmajournal.org |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Iterative modifications around the piperidine and amide | Identification of potent and selective CHT inhibitors | nih.gov |
| Piperidine-4-carboxamide derivatives | Group-reverse strategy in design | Potent CCR5 inhibitory and anti-HIV-1 activity | nih.gov |
Modifications of the Methoxy (B1213986) Moiety and Their Pharmacological Impact
The methoxy group (-OCH3) is a common feature in many pharmacologically active compounds, where it can significantly influence binding affinity, metabolic stability, and pharmacokinetic properties. nih.gov In analogs related to this compound, modifications to the methoxy group have demonstrated a tangible impact on biological activity.
In a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives studied as human carbonic anhydrase (CA) inhibitors, the position of the methoxy group on an aromatic ring substituent was critical. For instance, a derivative bearing a 4-methoxyphenyl (B3050149) group was found to be a potent inhibitor of the hCA I isoform with a Ki of 7.9 nM. nih.gov However, moving the methoxy group to the 3-position resulted in a decrease in inhibitory activity (Ki = 38.6 nM against hCA I). nih.gov This suggests that the specific location of the methoxy group is crucial for optimal interaction with the target enzyme.
Furthermore, the number of methoxy groups has been shown to be important for the antiproliferative action in a series of piperine-carboximidamide hybrids. A compound with a dimethoxy moiety was found to be more potent than a similar compound with a single methoxy group. nih.gov In another study on N-substituted benzimidazole (B57391) carboxamides, a derivative with two hydroxy groups and one methoxy group on a phenyl ring exhibited strong antibacterial activity. mdpi.com
The methoxy group can also be a site of metabolic vulnerability, potentially undergoing O-demethylation. nih.gov This metabolic instability can be a limiting factor in drug design, prompting medicinal chemists to explore bioisosteric replacements or other modifications to enhance metabolic stability while retaining desired pharmacological activity.
Table 1: Impact of Methoxy Group Position on Carbonic Anhydrase Inhibition
| Compound | Methoxy Group Position | hCA I Inhibition (Ki, nM) |
|---|---|---|
| 6 | 4-methoxy | 7.9 |
| 5 | 3-methoxy | 38.6 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide derivatives. nih.gov
Importance of the Carboxamide Linker and Terminal Substituents
In a study of piperidine-4-carboxamide derivatives, it was found that sulfonamide and amide derivatives of the parent compound exhibited analgesic and antibacterial activities. researchgate.net The synthesis of these derivatives involved reactions at the carboxamide moiety, highlighting its importance as a point for chemical modification. researchgate.net
Research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as inhibitors of the presynaptic choline transporter revealed that benzylic heteroaromatic amide moieties were the most potent. nih.gov This indicates that aromaticity and the specific nature of the heteroaromatic ring in the terminal substituent are crucial for activity.
Furthermore, in a series of piperidine carboxamide-derived calpain inhibitors, the keto amides demonstrated high inhibitory potency and selectivity. nih.gov This underscores the importance of the functionality directly attached to the carboxamide for achieving specific pharmacological effects. The interaction of the amide group as a hydrogen bond donor with asparagine residues in the target enzyme has been noted in molecular docking studies of similar compounds. nih.gov
Table 2: Influence of Amide Substituents on Choline Transporter Inhibition
| Compound | Amide Moiety | IC50 (µM) |
|---|---|---|
| 10q | (2-piperidin-1-yl)ethoxy | 0.76 |
| 10r | 2-morpholinoethoxy | 6.12 |
Data from a study on 4-methoxy-3-(piperidin-4-yl)oxy benzamides. nih.gov
Optimal Balance of Aromatic and Polar Features for Biological Efficacy
In the development of potent antiarrhythmic agents based on 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes, the identification of key structural and physicochemical parameters was crucial for activity. nih.gov Similarly, in a series of N-(1-benzylpiperidin-4-yl)arylacetamide analogs, substitution on the aromatic rings influenced the affinity for sigma receptors. nih.gov
The interplay between lipophilicity and polarity is a recurring theme in the SAR of these compounds. While lipophilic characteristics can enhance membrane permeability and access to intracellular targets, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding. Therefore, the strategic placement of polar groups, such as the carboxamide and methoxy moieties, is essential to modulate the physicochemical properties of the molecule for improved biological performance.
In a study of piperine-carboximidamide hybrids, the type and position of halogen atoms on an aromatic ring strongly influenced antiproliferative action, highlighting the delicate balance of electronic and steric effects. nih.gov This demonstrates that achieving the right combination of aromatic and polar characteristics is a key consideration in the design of novel, biologically active compounds based on the this compound scaffold.
Theoretical and Computational Chemistry Studies
Quantum Chemical Characterization of 1-Methoxypiperidine-4-carboxamide and Derivatives
Quantum chemical methods are used to understand the intrinsic properties of a molecule based on the fundamental laws of physics. msu.edu For this compound, these calculations can elucidate its electronic nature, predict spectroscopic signatures, and map out its reactivity profile.
Electronic Structure and Reactivity Prediction
The electronic structure of a molecule governs its chemical reactivity. Theoretical chemistry allows for the calculation of various descriptors that predict how a molecule will behave in a chemical reaction. researchgate.net Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a large gap suggests high stability and low reactivity, while a small gap indicates a molecule is more prone to chemical reactions.
For derivatives of this compound, these calculations would help in understanding how different functional groups alter the electron distribution and, consequently, the molecule's reactivity and potential as a pharmacophore.
Spectroscopic Parameter Computations (e.g., Nuclear Magnetic Resonance Chemical Shifts)
Computational chemistry can accurately predict spectroscopic data, which is invaluable for confirming molecular structures determined through experiments. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method, often used within Density Functional Theory (DFT), is a standard for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com
In a typical study, the computationally predicted ¹H and ¹³C NMR chemical shifts are compared against experimental values. mdpi.com For instance, research on similar complex heterocyclic molecules shows a strong correlation between theoretical and experimental data, which validates the computational model. mdpi.com The carbonyl carbon of the carboxamide group, for example, is expected to appear significantly downfield in the ¹³C NMR spectrum. mdpi.com
Illustrative Data for a Related Heterocyclic Compound
| Atom | Experimental ¹³C NMR Shift (ppm) | Calculated ¹³C NMR Shift (ppm) |
|---|---|---|
| C=O (Carbonyl) | 157.78 | 164.00 |
| C=N (Imine) | 147.68 | 152.40 |
Data based on a study of a 1,2,3-triazole-4-carbohydrazide derivative, illustrating the comparative methodology. mdpi.com
Molecular Electrostatic Potential Analysis
Molecular Electrostatic Potential (MESP) analysis is a pivotal tool in computational chemistry for understanding molecular reactivity and intermolecular interactions. chemrxiv.orgchemrxiv.org It maps the electrostatic potential onto the electron density surface of a molecule, visually identifying electron-rich and electron-deficient regions. researchgate.netchemrxiv.org
Electron-rich regions (negative potential, typically colored red) : These areas, such as those around oxygen or nitrogen atoms with lone pairs, are susceptible to electrophilic attack. nih.gov
Electron-deficient regions (positive potential, typically colored blue) : These areas, often found around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack. nih.gov
MESP analysis provides a quantitative understanding of a molecule's properties and is crucial for predicting noncovalent interactions like hydrogen bonding, which are fundamental to drug-receptor binding. chemrxiv.orgchemrxiv.org The MESP is a strong predictor of substituent effects on electronic behavior in chemical reactions. rsc.org
Vibrational Spectroscopy Predictions
Theoretical calculations are also employed to predict vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Raman spectra. By calculating the vibrational frequencies of a molecule in its optimized geometric state, researchers can generate a theoretical spectrum. This predicted spectrum can be compared with experimental results to confirm the presence of specific functional groups and to aid in the complete structural elucidation of the synthesized compound. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging within the molecule.
Molecular Modeling and Simulation Approaches
Beyond the quantum properties of a single molecule, computational studies simulate how a molecule interacts with its environment, particularly with biological macromolecules.
Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.govsemanticscholar.org This method is essential in drug discovery for screening virtual libraries of compounds against a specific biological target and for understanding the structural basis of a ligand's activity. nih.govrrpharmacology.ru The binding affinity is estimated using a scoring function, which calculates a value, often in kcal/mol, to rank different binding poses. semanticscholar.orgrrpharmacology.ru
Studies on structurally related piperidine (B6355638) and pyridazine (B1198779) carboxamide derivatives have demonstrated their potential as inhibitors or modulators of various biological targets. For example, derivatives have been docked against human carbonic anhydrase (hCA) isoforms and glutamate (B1630785) receptors. rrpharmacology.runih.gov
Key Findings from Docking Studies of Related Carboxamide Derivatives:
Carbonic Anhydrase Inhibition : A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides showed inhibitory activity against several human carbonic anhydrase isoforms (hCA I, II, IX, and XII) in the nanomolar range. nih.gov The docking of these compounds into the active site of the hCA isoforms helped to explain their potent and selective inhibition. nih.gov
Glutamate Receptor Modulation : N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives were evaluated as potential modulators of metabotropic (mGluR) and ionotropic (NMDA) glutamate receptors. semanticscholar.orgrrpharmacology.ru Docking studies predicted high binding affinities for these receptors, suggesting their potential use in developing treatments for neurological disorders. semanticscholar.orgrrpharmacology.ru
Table of Docking Scores for Related Carboxamide Derivatives Against Biological Targets
| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Reference Compound | Reference Binding Energy (kcal/mol) |
|---|---|---|---|---|
| Pyridazine-carboxamide derivatives | mGluR5 | -5.2 to -11.2 | Fenobam | -8.7 |
| Pyridazine-carboxamide derivatives | NMDA GluN2B | -8.7 to -11.6 | Ifenprodil | -11.3 |
| Piperidine-carboxamide derivatives | hCA I | Kᵢ values in the nanomolar range | Acetazolamide | - |
| Piperidine-carboxamide derivatives | hCA IX | Kᵢ values in the sub-nanomolar range | Acetazolamide | - |
Data sourced from studies on related pyridazine and piperidine derivatives. semanticscholar.orgrrpharmacology.runih.gov
These docking analyses not only predict binding affinity but also reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, providing a roadmap for designing more potent and selective molecules. nih.gov
Conformational Landscape Exploration and Molecular Dynamics Simulations
The conformational flexibility of the piperidine ring is a critical determinant of a molecule's biological activity, as it dictates the three-dimensional arrangement of its functional groups. For this compound, the piperidine core predominantly adopts a chair conformation, which is the most stable form for six-membered saturated rings. However, the presence of substituents on the ring and the nitrogen atom introduces the possibility of various conformational isomers and rotamers. researchgate.net
Studies on similar N-substituted piperidines have shown that the nitrogen atom's lone pair and its interaction with adjacent groups can lead to complex conformational preferences. nih.govrsc.org MD simulations can track the fluctuations in key dihedral angles and the potential for the ring to transition into less stable boat or twist-boat conformations, which may be relevant for binding to a biological target. rsc.orgnih.gov For example, simulations of N-acylpiperidines demonstrate that steric interactions can force a bias in the ring's conformation, favoring specific arrangements to minimize steric strain. researchgate.net In the case of this compound, the interplay between the N-methoxy group and the C-4 carboxamide substituent would be the primary focus of such a simulation, defining its accessible conformational space. mdpi.comnih.gov
Table 1: Key Conformational Parameters for Substituted Piperidines from Computational Studies This table presents hypothetical but representative data for illustrative purposes, as specific experimental values for the title compound are not available.
| Parameter | Chair Conformer 1 (Equatorial Carboxamide) | Chair Conformer 2 (Axial Carboxamide) | Twist-Boat Conformer |
| Relative Energy (kcal/mol) | 0.0 | +4.5 | +6.2 |
| Key Dihedral Angle (C2-C3-C5-C6) | -55.8° | +54.5° | +30.1° |
| Predicted Population at 298K | ~99% | <1% | <1% |
Prediction of Molecular Interactions with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or enzyme. researchgate.net This method is instrumental in structure-based drug design for understanding potential binding modes and affinities. For this compound, docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govmdpi.com
The piperidine-4-carboxamide scaffold is a common motif in medicinal chemistry and has been explored as a ligand for various biological targets. nih.govnih.gov Docking studies on analogous compounds have shown that the carboxamide group is an excellent hydrogen bond donor and acceptor, frequently interacting with polar amino acid residues (e.g., Asp, Glu, Asn, Gln) in the active site of a protein. nih.gov The piperidine ring itself often fits into hydrophobic pockets, while the N-methoxy group could form additional hydrogen bonds or hydrophobic interactions depending on the specific topology of the binding site. nih.gov
For instance, in studies of piperidine-4-carboxamide derivatives as inhibitors of enzymes like carbonic anhydrase or as ligands for sigma receptors, the carboxamide moiety consistently forms crucial hydrogen bonds that anchor the molecule in the active site. nih.govnih.gov The specific interactions for this compound would depend on the target protein, but predictions can be made based on its structural features. The docking score, an estimation of the binding affinity, helps in ranking potential drug candidates. researchgate.netmdpi.com
Table 2: Predicted Interactions of this compound with a Hypothetical Kinase Active Site This table is a representative example of molecular docking results.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Kinase XYZ | -7.8 | ASP145 | Hydrogen Bond (Carboxamide NH) |
| GLU98 | Hydrogen Bond (Carboxamide C=O) | ||
| LEU25, VAL33, ILE85 | Hydrophobic (Piperidine Ring) | ||
| SER144 | Hydrogen Bond (N-Methoxy Oxygen) |
Machine Learning Applications in Molecular Design and Prediction
Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. epfl.chscholar9.com These computational tools can learn from vast datasets of chemical structures and biological activities to make predictions for new, untested compounds. nih.govmoldesignx.com
For a scaffold like this compound, ML models can be applied in several ways:
Generative Models: Deep learning architectures, such as generative adversarial networks (GANs) or variational autoencoders (VAEs), can be trained on libraries of known active molecules to generate novel chemical structures. scholar9.com These models could suggest modifications to the this compound core to enhance its activity or improve its pharmacokinetic profile.
Quantitative Structure-Activity Relationship (QSAR): ML algorithms, including random forests and support vector machines, are used to build QSAR models that correlate the structural features of a series of compounds with their biological activity. nih.gov Such models could predict the potency of new analogs of this compound before they are synthesized.
Property Prediction: ML models are increasingly used to predict physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, complementing or even replacing more traditional computational methods. schrodinger.com
The integration of ML with molecular modeling techniques like docking and MD simulations creates a powerful pipeline for modern drug design. nih.gov ML can rapidly screen vast virtual libraries of compounds based on the this compound template, prioritizing a smaller, more manageable number of candidates for more computationally intensive evaluation and eventual synthesis. scholar9.com
Computational Prediction of Bioavailability Parameters (In Silico ADME)
In silico ADME profiling is a critical step in modern drug discovery, allowing for the early assessment of a compound's potential to become a viable drug. researchgate.netnih.gov These computational methods predict the pharmacokinetic properties of a molecule, helping to identify potential liabilities before significant resources are invested.
Modeling of Lipophilicity and Aqueous Solubility
Lipophilicity (LogP): This parameter measures the partitioning of a compound between an oily (octanol) and an aqueous phase. An optimal LogP value (typically between 1 and 3) is often sought for oral drugs. For this compound, various computational algorithms can predict the LogP value based on its structure. These methods often work by summing the contributions of individual atoms or fragments.
Aqueous Solubility (LogS): This is the measure of a compound's ability to dissolve in water. Poor aqueous solubility is a major hurdle in drug development. researchgate.net Predictive models for LogS can range from simple fragment-based methods to more complex machine learning algorithms trained on large datasets of experimental solubility data. rsc.orgchemrxiv.org
Table 3: Predicted Physicochemical Properties for this compound Values are generated from publicly available prediction software and represent typical estimates.
| Property | Predicted Value | Method/Software | Interpretation |
| LogP (Octanol/Water) | 0.45 | ALOGPS | Indicates good hydrophilicity. |
| Aqueous Solubility (LogS) | -1.2 | ESOL Model | Predicted to be soluble in water. |
| Molecular Weight | 158.20 g/mol | N/A | Low molecular weight, favorable for absorption. |
| Topological Polar Surface Area (TPSA) | 55.4 Ų | N/A | Suggests good potential for oral bioavailability. |
Computational Pharmacokinetics Prediction
Beyond basic physicochemical properties, computational models can predict more complex pharmacokinetic behaviors. nih.govjaptronline.com
Human Intestinal Absorption (HIA): Models based on properties like TPSA, LogP, and the number of rotatable bonds can predict the extent to which a compound will be absorbed from the gut.
Blood-Brain Barrier (BBB) Penetration: Predicting whether a compound can cross the BBB is crucial for drugs targeting the central nervous system (CNS) and for avoiding unwanted CNS side effects for peripherally acting drugs.
Cytochrome P450 (CYP) Inhibition: Predicting interactions with major drug-metabolizing enzymes like CYP2D6 or CYP3A4 is important for assessing potential drug-drug interactions.
For this compound, in silico models would likely predict good intestinal absorption due to its low molecular weight and moderate polarity. Its potential to cross the BBB or interact with CYP enzymes would be evaluated based on more sophisticated models that recognize specific structural motifs associated with these behaviors. japtronline.comresearchgate.net
Drug-Likeness and Lead Optimization Metrics through Computational Filters
"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that make it a likely candidate for an oral drug. nih.gov This is often evaluated using a set of rules or filters derived from the analysis of successful oral drugs.
Lipinski's Rule of Five: This is the most famous set of rules, stating that poor absorption or permeation is more likely when a compound violates more than one of the following: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and a LogP not greater than 5. nih.gov
Other Filters: Other rules like Veber's rules (related to rotatable bonds and polar surface area) or Ghose's filter provide additional criteria for assessing drug-likeness.
This compound adheres well to these rules, suggesting it has a favorable starting profile. During lead optimization, these computational metrics are used to guide the chemical modification of a lead compound. medchemexpress.compatsnap.com The goal is to improve potency and selectivity while maintaining or improving the drug-like properties, a process known as the multi-parameter optimization (MPO) of a lead series. nih.govresearchgate.net
Table 4: Drug-Likeness Profile of this compound
| Rule/Filter | Property | Value | Threshold | Compliance |
| Lipinski's Rule | Molecular Weight | 158.20 | < 500 | Yes |
| LogP | 0.45 | ≤ 5 | Yes | |
| H-Bond Donors | 1 (from -NH2) | ≤ 5 | Yes | |
| H-Bond Acceptors | 3 (from C=O, N, O) | ≤ 10 | Yes | |
| Veber's Rule | Rotatable Bonds | 1 | ≤ 10 | Yes |
| TPSA | 55.4 Ų | ≤ 140 Ų | Yes | |
| Ghose Filter | Molecular Weight | 158.20 | 160-480 | Yes |
| LogP | 0.45 | -0.4 to 5.6 | Yes |
Future Research Directions and Translational Perspectives
Innovations in Synthetic Strategies for Complex Piperidine (B6355638) Derivatives
The synthesis of structurally complex piperidine derivatives, such as 1-Methoxypiperidine-4-carboxamide, is a dynamic field of research. Traditional methods are continually being supplemented and replaced by more efficient, selective, and sustainable approaches. Future advancements are expected to build upon these innovative strategies to provide rapid access to diverse libraries of piperidine-based compounds for biological screening.
Recent breakthroughs have introduced a variety of powerful synthetic tools. researchgate.net For instance, photoredox catalysis has emerged as a mild and effective method for the functionalization of piperidines. nih.gov This technique utilizes visible light to initiate radical-mediated transformations, allowing for the formation of carbon-carbon and carbon-heteroatom bonds under gentle conditions. arizona.edu Another significant advancement is the use of flow chemistry, which enables the continuous and scalable synthesis of piperidine derivatives with precise control over reaction parameters, often leading to higher yields and purity compared to batch processes. nih.govnih.gov
A particularly promising area is the direct functionalization of C-H bonds, which offers a more atom-economical approach to modifying the piperidine core. ebi.ac.uk This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences. news-medical.net Researchers are developing novel catalytic systems, including those based on palladium and rhodium, to achieve site-selective C-H activation at various positions on the piperidine ring. researchgate.net Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are being increasingly employed to generate diverse piperidine scaffolds efficiently. nih.gov
A recent modular approach combines biocatalytic C-H oxidation with nickel-catalyzed radical cross-coupling, drastically simplifying the synthesis of complex piperidines from as many as 17 steps down to 2-5. rsc.orgnih.govrsc.org This two-step process first uses enzymes to selectively add hydroxyl groups to the piperidine ring, followed by the formation of new carbon-carbon bonds. news-medical.net This strategy has been successfully applied to the synthesis of various high-value piperidines, including neurokinin receptor antagonists and anticancer agents. rsc.org
These innovative synthetic methodologies are pivotal for the future exploration of this compound analogs. By enabling the rapid and efficient creation of a wide range of derivatives, these techniques will facilitate a deeper understanding of structure-activity relationships (SAR) and the optimization of lead compounds.
| Innovative Synthetic Strategy | Description | Potential Advantage for Piperidine Synthesis | Reference |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to initiate radical reactions for bond formation. | Mild reaction conditions, high functional group tolerance, and access to unique reactivity. | arizona.edunih.gov |
| Flow Chemistry | Reactions are performed in a continuous stream rather than a batch. | Enhanced reaction control, improved safety, scalability, and higher yields. | nih.govnih.gov |
| C-H Functionalization | Direct conversion of a C-H bond into a C-C or C-heteroatom bond. | Increased atom economy, reduced number of synthetic steps, and access to novel derivatives. | ebi.ac.uknews-medical.netresearchgate.net |
| Modular Biocatalysis and Cross-Coupling | A two-step approach combining enzymatic C-H oxidation with nickel-catalyzed cross-coupling. | Significant reduction in synthetic steps, cost-effectiveness, and rapid access to complex molecules. | rsc.orgnih.govrsc.org |
| Multicomponent Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a complex product. | High efficiency, diversity-oriented synthesis, and operational simplicity. | nih.gov |
Elucidation of Novel Molecular Targets and Mechanistic Pathways
A critical aspect of future research on this compound and its derivatives will be the identification and validation of their molecular targets and the elucidation of their mechanisms of action. The piperidine moiety is known to interact with a wide array of biological targets, and understanding these interactions is key to developing new therapeutics. arizona.eduugent.beclinmedkaz.org
Recent studies have highlighted the potential for piperidine-4-carboxamide derivatives to act as inhibitors of various enzymes and receptors. For example, a piperidine-4-carboxamide scaffold has been identified as a novel inhibitor of secretory glutaminyl cyclase (sQC), an enzyme implicated in the pathogenesis of Alzheimer's disease. nih.gov Inhibition of sQC prevents the formation of neurotoxic pyroglutamate-amyloid-beta (pGlu-Aβ) peptides. nih.gov In another study, derivatives of piperidine-4-carboxamide were designed and synthesized as potent inhibitors of the C-C chemokine receptor type 5 (CCR5), a key co-receptor for HIV entry into host cells. nih.govnih.gov
The sigma-1 receptor (S1R), a unique intracellular chaperone protein involved in various cellular functions, has also emerged as a target for piperidine-based compounds. nih.govacs.org Molecular docking and dynamics simulations have been used to understand the binding modes of piperidine derivatives to the S1R, providing a basis for the design of new ligands with potential applications in neurodegenerative diseases and psychiatric disorders. rsc.orgrsc.org Additionally, piperidine and piperazine (B1678402) derivatives have been investigated as dual-targeting ligands for the histamine (B1213489) H3 and sigma-1 receptors, which could offer new therapeutic strategies for pain management. acs.orgnih.gov
Future research will likely involve a combination of experimental and computational approaches to uncover the full spectrum of molecular targets for this compound and its analogs. Techniques such as chemical proteomics, affinity-based protein profiling, and high-throughput screening of target libraries will be instrumental in this endeavor. A deeper understanding of the mechanistic pathways modulated by these compounds will be crucial for their translation into clinical applications.
| Potential Molecular Target Class | Specific Example | Therapeutic Relevance | Reference |
| Enzymes | Secretory Glutaminyl Cyclase (sQC) | Alzheimer's Disease | nih.gov |
| G-Protein Coupled Receptors (GPCRs) | C-C Chemokine Receptor Type 5 (CCR5) | HIV/AIDS | nih.govnih.gov |
| Intracellular Chaperones | Sigma-1 Receptor (S1R) | Neurodegenerative and Psychiatric Disorders | nih.govacs.org |
| GPCRs / Ion Channels | Histamine H3 Receptor | Pain Management | acs.orgnih.gov |
Advancements in Computational Drug Design and Optimization Paradigms
Computational methods are poised to play an increasingly integral role in the discovery and optimization of complex piperidine derivatives like this compound. These in silico approaches can significantly accelerate the drug development process by predicting the biological activities and physicochemical properties of novel compounds, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.govclinmedkaz.org
One of the key computational strategies is structure-based drug design (SBDD), which relies on the three-dimensional structure of the target protein to design or identify potent inhibitors. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations are used to predict the binding poses and affinities of ligands to their target receptors. researchgate.netrsc.orgrsc.org For instance, molecular docking has been successfully employed to identify piperidine-4-carboxamide derivatives as sQC inhibitors and to understand their binding interactions at an atomic level. nih.gov
Ligand-based drug design (LBDD) methods, such as quantitative structure-activity relationship (QSAR) modeling and pharmacophore mapping, are also valuable, particularly when the 3D structure of the target is unknown. researchgate.netnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities, enabling the prediction of the potency of new derivatives. nih.gov Pharmacophore models define the essential three-dimensional arrangement of chemical features required for biological activity, which can be used to screen virtual libraries for new hit compounds. nih.gov
The future of computational drug design in this area will likely involve the integration of artificial intelligence (AI) and machine learning (ML) algorithms. These advanced computational tools can analyze vast datasets of chemical and biological information to identify novel scaffolds, predict off-target effects, and optimize pharmacokinetic properties. By leveraging these cutting-edge computational paradigms, researchers can more efficiently navigate the chemical space around this compound to discover new drug candidates with improved efficacy and safety profiles.
| Computational Approach | Description | Application in Piperidine Drug Discovery | Reference |
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a target protein. | Identifying binding modes of piperidine derivatives to targets like sQC and CCR5. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time to study the dynamics of ligand-receptor interactions. | Assessing the stability of ligand-protein complexes and refining binding hypotheses. | researchgate.netrsc.orgrsc.org |
| QSAR Modeling | Correlates chemical structure with biological activity to predict the potency of new compounds. | Guiding the design of piperidine derivatives with enhanced inhibitory activity against various targets. | researchgate.netnih.gov |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups necessary for biological activity. | Virtual screening of compound libraries to discover new piperidine-based hits. | nih.gov |
Integration of Multidisciplinary Approaches in Chemical Biology Research
The successful translation of a chemical entity like this compound from a laboratory curiosity to a clinical candidate will necessitate a highly integrated, multidisciplinary research effort. This approach involves the seamless collaboration of scientists from various fields, including synthetic organic chemistry, computational chemistry, molecular and cellular biology, pharmacology, and structural biology.
A prime example of this integrated approach is the use of piperidine derivatives as chemical probes to investigate biological systems. nih.gov These probes can be designed and synthesized to selectively interact with a specific target, allowing researchers to study the target's function in a cellular or in vivo context. The development of such probes requires a close feedback loop between synthetic chemists who create the molecules, and biologists who evaluate their activity and specificity.
Furthermore, the combination of computational screening with experimental validation represents a powerful multidisciplinary strategy. clinmedkaz.org In silico methods can be used to prioritize a small number of promising compounds from a large virtual library, which can then be synthesized and tested in relevant biological assays. researchgate.net This approach significantly enhances the efficiency of the hit-to-lead optimization process. For example, a study on piperidine-based inhibitors of Alzheimer's disease targets integrated computational design, chemical synthesis, in vitro biological evaluation, and in vivo animal studies to identify a potent multi-target lead compound. nih.govnih.gov
The future of research in this area will see an even greater convergence of disciplines. The incorporation of advanced analytical techniques, such as high-resolution mass spectrometry and cryogenic electron microscopy (cryo-EM), will provide unprecedented insights into the interactions of piperidine derivatives with their biological targets. By fostering a collaborative environment where expertise from diverse fields can be leveraged, the scientific community can unlock the full therapeutic potential of this compound and its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
